Dihydroartemisinin is a derivative of artemisinin, a naturally occurring compound extracted from the sweet wormwood plant (Artemisia annua). It is primarily recognized for its potent antimalarial properties and has been extensively studied for its potential in treating various other diseases, including cancer. Dihydroartemisinin is classified as a sesquiterpene lactone, characterized by its unique chemical structure that contributes to its biological activity.
Dihydroartemisinin is synthesized from artemisinin through a reduction process. Artemisinin itself is derived from the Artemisia annua plant, which has been used in traditional medicine for centuries. The synthesis of dihydroartemisinin can also be achieved through various chemical methods, including the use of reducing agents like sodium borohydride.
Dihydroartemisinin belongs to the class of compounds known as artemisinins. It is categorized under the broader group of sesquiterpenes and is recognized for its role as an antimalarial agent. Its derivatives are also being explored for their anticancer properties.
The synthesis of dihydroartemisinin typically involves the reduction of artemisinin using sodium borohydride in a methanol solution. This process can yield high purity and yield rates, making it a preferred method in laboratory settings.
Dihydroartemisinin has a molecular formula of and features a complex bicyclic structure typical of sesquiterpenes. The compound contains a peroxide bridge, which is crucial for its biological activity.
Dihydroartemisinin can undergo various chemical reactions, including esterification and etherification, to form derivatives with enhanced properties. For instance, it can react with different aldehydes to create S-linked derivatives that exhibit anticancer activity.
Dihydroartemisinin exerts its antimalarial effects primarily through the generation of reactive oxygen species upon interaction with heme in the malaria parasite's digestive vacuole. This leads to oxidative stress and ultimately cell death.
Dihydroartemisinin is primarily used as an antimalarial drug but has also shown promise in oncology:
Dihydroartemisinin (DHA) exerts its therapeutic effects primarily through the induction of oxidative stress. In Plasmodium falciparum-infected erythrocytes, DHA generates lipid peroxidation products such as 4-hydroxynonenal (4-HNE) at micromolar concentrations. This process modifies vital parasitic proteins (e.g., cysteine proteinase falcipain-1), disrupting redox homeostasis and leading to parasite death [4]. In cancer contexts, DHA triggers ROS bursts by targeting mitochondria. For instance, in oral squamous cell carcinoma (OSCC), DHA impairs mitochondrial electron transport, increasing superoxide anion (O₂•⁻) and hydrogen peroxide (H₂O₂) levels. This oxidative surge damages DNA and activates apoptosis [1] [8]. Tumor cells, due to their elevated iron pools and metabolic dysregulation, exhibit heightened susceptibility to DHA-induced ROS compared to normal cells [6] [8].
Table 1: ROS Generation by Dihydroartemisinin in Pathogen vs. Tumor Cells
| System | ROS Species | Key Molecular Targets | Biological Consequence | |
|---|---|---|---|---|
| Plasmodium falciparum | 4-HNE, O₂•⁻ | Falcipain-1, hemozoin | Parasite protein dysfunction | |
| Oral squamous cell carcinoma | H₂O₂, O₂•⁻ | Mitochondrial complex I/III | DNA damage, apoptosis induction | |
| Osteosarcoma | Lipid peroxides, •OH | Lysosomal membranes | Autophagic flux blockade | [1] [4] [6] |
The endoperoxide bridge in DHA is essential for its activation by iron. In malaria, ferrous iron (Fe²⁺) from hemoglobin digestion catalyzes DHA cleavage, producing carbon-centered radicals. These radicals alkylate heme and parasitic proteins, preventing hemozoin detoxification [4] [7]. In cancers (e.g., osteosarcoma), intracellular labile iron pools amplify DHA’s cytotoxicity via Fenton chemistry: Fe²⁺ converts H₂O₂ to hydroxyl radicals (•OH), causing lipid peroxidation and lysosomal membrane permeabilization [6]. Iron chelation with deferoxamine abolishes DHA’s effects, while iron supplementation with ferric ammonium citrate enhances tumor cell death, confirming iron-dependent mechanisms [6] [7].
Table 2: Iron-Dependent Activation Mechanisms of Dihydroartemisinin
| Context | Iron Source | Activation Byproducts | Downstream Effects | |
|---|---|---|---|---|
| Malaria parasites | Hemoglobin-derived heme | Carbon-centered radicals | Heme alkylation, proteotoxicity | |
| Tumor microenvironments | Labile iron pool (LIP) | Hydroxyl radicals (•OH) | Lipid peroxidation, lysosomal rupture | |
| In vitro models | Exogenous ferric ammonium citrate | Lipid ROS (e.g., MDA) | Mitochondrial depolarization | [4] [6] [7] |
DHA induces apoptosis through mitochondrial and endoplasmic reticulum (ER) stress. In OSCC, DHA disrupts mitochondrial membrane potential, enabling cytochrome c release and caspase-3 activation. Concurrently, it downregulates B cell lymphoma 2 (Bcl2) and upregulates Bcl2-associated X protein (Bax), shifting the balance toward pro-apoptotic signaling [1]. ER stress is triggered by DHA-mediated calcium leakage, activating unfolded protein response (UPR) sensors like protein kinase R-like ER kinase (PERK) and inositol-requiring enzyme 1α (IRE1α). This leads to C/EBP homologous protein (CHOP) upregulation, exacerbating apoptotic cascades in non-small cell lung cancer [2].
DHA promotes autophagosome formation by inhibiting the mammalian target of rapamycin (mTOR)/Protein Kinase B (Akt) axis. In OSCC, DHA reduces phosphorylated Akt and mTOR levels, activating autophagy initiators like autophagy-related 5 (ATG5) and autophagy-related 12 (ATG12) [1]. However, prolonged exposure causes autophagic flux blockade due to lysosomal damage. In osteosarcoma, DHA-induced lysosomal superoxide production permeabilizes lysosomal membranes, trapping autophagy substrates (e.g., sequestosome 1 (p62)) and triggering apoptosis [6]. This dual-phase autophagy modulation—induction followed by suppression—amplifies cytotoxicity.
DHA sensitizes tumors to ferroptosis, an iron-dependent cell death driven by lipid peroxidation. In hepatocellular carcinoma (HCC), DHA depletes glutathione (GSH) and inactivates glutathione peroxidase 4 (GPX4), preventing lipid peroxide reduction [8]. Additionally, DHA suppresses nuclear factor erythroid 2–related factor 2 (Nrf2)/heme oxygenase 1 (HO-1) signaling in radiation-induced lung injury models, diminishing cellular antioxidant capacity and accelerating ferroptosis [3]. Tumor microenvironments with high iron availability (e.g., hepatic stellate cells) are particularly vulnerable [7] [8].
The endoperoxide-derived radicals from DHA alkylate diverse cellular proteins. In Plasmodium, heme-activated DHA modifies cysteine residues in falcipain-1, impairing hemoglobin degradation [4]. Proteomic studies in tumor cells reveal similar alkylation patterns: DHA adducts covalently bind to key enzymes in glycolysis and redox regulation, including glyceraldehyde 3-phosphate dehydrogenase and thioredoxin reductase. This irreversible modification inactivates metabolic and antioxidant proteins, compounding oxidative stress [4] [7].
DHA influences post-translational modifications of oncogenic regulators. In HCC, DHA-induced ROS oxidize cysteine residues in Kelch-like ECH-associated protein 1 (Keap1), enabling Nrf2 translocation and transient antioxidant responses [8]. Conversely, DHA inhibits prosurvival pathways by phosphorylating tumor protein p53 at Ser15, stabilizing p53 and promoting cell cycle arrest. Additionally, DHA suppresses specificity protein 1 (Sp1)-mediated transcription in liver cancer, downregulating downstream oncogenes like survivin and cyclin D1 [8]. These modifications collectively impair tumor proliferation and survival networks.
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1